Idarubicine

Vue d'ensemble

Description

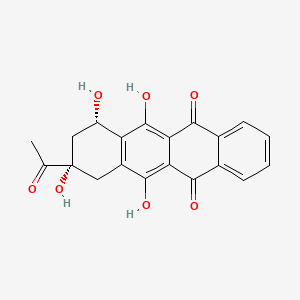

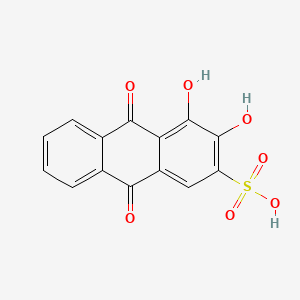

Idarubicinone, also known as Idarubicinone, is a useful research compound. Its molecular formula is C20H16O7 and its molecular weight is 368.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Idarubicinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Idarubicinone including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chimiothérapie anticancéreuse

L'idarubicine est un composant clé des anthracyclines, une classe de médicaments largement utilisés en chimiothérapie anticancéreuse . Elle a été utilisée dans le traitement d'une variété de cancers en raison de sa puissante cytotoxicité .

Traitement des cancers du sein et de la vessie

L'this compound est utilisée dans le traitement des cancers du sein et de la vessie . Sa lipophilie prononcée améliore la perméabilité cellulaire, ce qui conduit à une séquestration nucléaire accélérée .

Traitement des tumeurs solides de l'enfant et des sarcomes des tissus mous

L'this compound est également utilisée dans le traitement des tumeurs solides de l'enfant et des sarcomes des tissus mous . Sa capacité à inhiber la croissance des cellules cancéreuses en fait un outil précieux pour lutter contre ces types de cancers .

Traitement des lymphomes agressifs

Les lymphomes agressifs ont également été traités par l'this compound . L'activité anticancéreuse à large spectre du médicament en fait un outil polyvalent dans la lutte contre diverses formes de cancer .

Traitement de la leucémie

L'this compound est principalement utilisée comme médicament antileucémique pour le myélome multiple, la leucémie myéloïde aiguë, la leucémie lymphoïde aiguë et le sarcome de Kaposi . Son efficacité dans ces domaines souligne son importance en thérapie anticancéreuse .

Recherche sur l'administration de médicaments

Des recherches sont menées pour exploiter la nanotechnologie pour l'administration de l'this compound en thérapie anticancéreuse . Cela inclut le développement de nanoparticules à base de lipides, de nanovecteurs polymériques, de nanostructures carbonées et de nanoparticules inorganiques .

Surmonter la résistance aux médicaments

Des efforts sont déployés pour surmonter la résistance aux médicaments de l'this compound . Cela implique d'explorer des formulations de co-administration de l'this compound en conjonction avec d'autres agents anticancéreux .

Recherche sur la synthèse

Des recherches sur la synthèse de l'this compound sont en cours . Cela implique une approche conceptuellement différente utilisant un arène polynucléaire comme modèle de départ .

Mécanisme D'action

Idarubicinone, also known as (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione, is an anthracycline antineoplastic agent with a wide range of applications in cancer treatment .

Target of Action

The primary target of Idarubicinone is DNA . It interacts with DNA in a variety of ways, including intercalation (squeezing between the base pairs), DNA strand breakage, and inhibition of the enzyme topoisomerase II .

Mode of Action

Idarubicinone exerts its antimitotic and cytotoxic activity through several proposed mechanisms of action. It forms complexes with DNA by intercalation between base pairs, and it inhibits topoisomerase II activity by stabilizing the DNA-topoisomerase II complex, preventing the religation portion of the ligation-religation reaction that topoisomerase II catalyzes .

Biochemical Pathways

The biochemical pathways affected by Idarubicinone primarily involve DNA replication and transcription. By intercalating into DNA and inhibiting topoisomerase II, Idarubicinone disrupts the normal function of these processes, leading to cell death .

Pharmacokinetics

The pharmacokinetics of Idarubicinone follow a 2- or 3-compartment plasma disappearance with half-life (t½) values of 13 min, 2.4h, and 16h, clearance ≈60 L/h/m2, and volume of distribution at steady-state of 1500 L/m2 . Its main metabolite, idarubicinol, is characterized

Analyse Biochimique

Biochemical Properties

Idarubicinone plays a crucial role in biochemical reactions, particularly in its interaction with DNA. It intercalates between DNA base pairs, disrupting the DNA structure and inhibiting the enzyme topoisomerase II. This inhibition prevents the relaxation of supercoiled DNA, thereby blocking DNA replication and transcription. Idarubicinone also interacts with various proteins and enzymes, including polymerases and helicases, further impeding DNA synthesis and repair processes .

Cellular Effects

Idarubicinone exerts significant effects on various types of cells and cellular processes. It induces apoptosis in cancer cells by triggering DNA damage and activating the intrinsic apoptotic pathway. This compound also affects cell signaling pathways, such as the p53 pathway, leading to cell cycle arrest and apoptosis. Additionally, idarubicinone influences gene expression by modulating the activity of transcription factors and altering the expression of genes involved in cell proliferation, survival, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of idarubicinone involves multiple interactions at the molecular level. It binds to DNA through intercalation, causing structural distortions that inhibit the activity of topoisomerase II. This enzyme is essential for DNA replication and transcription, and its inhibition leads to the accumulation of DNA breaks and cell death. Idarubicinone also generates reactive oxygen species (ROS), which cause oxidative damage to cellular components, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of idarubicinone change over time. The compound is relatively stable under physiological conditions but can undergo degradation in the presence of light and heat. Long-term exposure to idarubicinone has been shown to cause persistent DNA damage and chromosomal aberrations in cells. In vitro and in vivo studies have demonstrated that prolonged treatment with idarubicinone leads to sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of idarubicinone vary with different dosages in animal models. At low doses, idarubicinone exhibits potent antitumor activity with minimal toxicity. At high doses, it can cause severe toxic effects, including myelosuppression, cardiotoxicity, and gastrointestinal toxicity. Threshold effects have been observed, where a certain dosage level is required to achieve significant antitumor activity without causing excessive toxicity .

Metabolic Pathways

Idarubicinone is involved in several metabolic pathways, primarily in the liver. It is metabolized by hepatic enzymes, including cytochrome P450 enzymes, to form various metabolites. These metabolites can either be excreted in the bile or further metabolized to inactive forms. Idarubicinone also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Idarubicinone is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It interacts with transporters such as P-glycoprotein, which can affect its cellular uptake and efflux. The compound tends to accumulate in the nucleus, where it exerts its cytotoxic effects by interacting with DNA and other nuclear components .

Subcellular Localization

The subcellular localization of idarubicinone is primarily in the nucleus, where it intercalates with DNA and inhibits topoisomerase II activity. It can also localize to the mitochondria, where it generates reactive oxygen species and induces mitochondrial dysfunction. Post-translational modifications, such as phosphorylation and acetylation, can influence the targeting and activity of idarubicinone within specific cellular compartments .

Propriétés

IUPAC Name |

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQFGSMHXKORU-YUNKPMOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976091 | |

| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60660-75-5 | |

| Record name | 4-Demethoxydaunomycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Oxabicyclo[2.2.1]heptane](/img/structure/B1213206.png)

![[2-[17-(1-Hydroxyethyl)-22-[[2-[[3-hydroxy-2-[[2-(6-methyloctanoylamino)-4-(sulfomethylamino)butanoyl]amino]butanoyl]amino]-4-(sulfomethylamino)butanoyl]amino]-5,8-bis(2-methylpropyl)-3,6,9,12,15,18,23-heptaoxo-11,14-bis[2-(sulfomethylamino)ethyl]-1,4,7,10,13,16,19-heptazacyclotricos-2-yl]ethylamino]methanesulfonic acid](/img/structure/B1213220.png)

![(2S,3R,5R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1213222.png)